N-(3-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(3-Fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted with a 4-methoxyphenyl group at position 1, a methyl group at position 5, and a carboxamide moiety linked to a 3-fluorophenyl ring at position 2. This compound is synthesized via condensation reactions involving carbohydrazide precursors and aromatic aldehydes or ketones, followed by cyclization . Its structural characterization typically employs NMR spectroscopy, X-ray crystallography (using programs like SHELXL ), and mass spectrometry.
Properties
IUPAC Name |
N-(3-fluorophenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-11-16(17(23)19-13-5-3-4-12(18)10-13)20-21-22(11)14-6-8-15(24-2)9-7-14/h3-10H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKBGERKKKGCSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the synthesis, biological mechanisms, and research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 326.33 g/mol. The compound features a triazole ring, which is known for its diverse biological activity and ease of synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C17H15FN4O2 |
| Molecular Weight | 326.33 g/mol |
| IUPAC Name | N-(3-fluorophenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide |
| CAS Number | 878734-24-8 |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : The triazole ring is synthesized through a cycloaddition reaction.
- Introduction of Functional Groups : The 3-fluorophenyl and 4-methoxyphenyl groups are introduced via palladium-catalyzed cross-coupling reactions.
- Carboxamide Formation : The carboxamide group is formed through amide coupling reactions.
Anticancer Properties
Research has indicated that this compound exhibits notable antiproliferative activity against various cancer cell lines. In vitro studies have shown its effectiveness in inhibiting cell growth in leukemia and solid tumor models. For instance, studies have reported that derivatives of triazole compounds can achieve growth inhibition (GI50) values in the nanomolar range against cancer cell lines .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes or receptors involved in cell proliferation and survival. It has been suggested that the compound interferes with the NF-κB signaling pathway, which plays a crucial role in cancer cell survival and proliferation. By inhibiting this pathway, the compound may induce apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared to other triazole derivatives:
| Compound Name | Anticancer Activity (GI50) | Mechanism of Action |
|---|---|---|
| N-(3-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl... | Low nanomolar range | NF-κB inhibition |
| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide | Comparable to doxorubicin | Apoptosis induction |
| Triazole derivatives from MMB | EC50 values < 0.99 µM | NF-κB pathway inhibition |
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- Leukemia Treatment : In one study involving leukemia cell lines (e.g., K562), treatment with N-(3-fluorophenyl)-1-(4-methoxyphenyl)-5-methyltriazole resulted in significant reductions in cell viability.
- Solid Tumors : Another study highlighted its potential as a therapeutic agent against solid tumors by demonstrating its ability to reduce tumor size in xenograft models.
Scientific Research Applications
Anticancer Activity
Synthesis and Evaluation
Research has shown that triazole derivatives exhibit varying degrees of anticancer activity. In a study evaluating several 1,2,3-triazoles, it was found that some compounds demonstrated moderate activity against melanoma, colon cancer, and breast cancer cell lines. The compound N-(3-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide was part of this evaluation and showed promising results in inhibiting tumor growth in vitro .
Case Study: Antitumor Screening
A detailed screening of triazole derivatives revealed that those with specific substituents exhibited enhanced anticancer properties. For instance:
| Compound | Disease | Cell Line | Log GI50 |
|---|---|---|---|
| 25 | Colon cancer | KM12 | -5.43 |
| Melanoma | SK-MEL-5 | -5.55 | |
| Ovarian cancer | OVCAR-4 | -5.52 | |
| Breast cancer | MDA-MB-468 | -5.70 |
The presence of methoxy groups in the structure was correlated with increased anticancer activity against various cell lines .
Pharmacological Significance
The pharmacological profile of triazole derivatives is extensive. They have been noted for their potential as anti-inflammatory agents and in treating fungal infections due to their ability to inhibit cytochrome P450 enzymes involved in sterol biosynthesis . This broad spectrum of activity underscores the versatility of compounds like this compound in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis with key analogs:
Substituent Variations on the Triazole Core
Notes:
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing stability compared to electron-donating groups (e.g., methoxy in ).
- Positional Isomerism: Swapping substituent positions (e.g., 3-fluorophenyl at R1 vs.
Physicochemical Properties
Key Observations :
Q & A
Q. Key Data :
- Yield Optimization : Acidic conditions (e.g., HCl in ethanol) during cyclization improve yields to ~88% .
- Scalability : Catalyst screening (e.g., CuI vs. CuSO4/NaAsc) impacts reaction efficiency for industrial scalability .
Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Basic Research Question
Methodological Approach :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at δ 3.8 ppm, fluorophenyl protons at δ 7.1–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 340.4) .
- X-ray Diffraction : Single-crystal analysis refines bond lengths (e.g., triazole ring C–N: 1.31–1.35 Å) and confirms stereochemistry using SHELXL .
Q. Data Interpretation :
- Selectivity Index : Compare IC50 in cancer vs. normal cells (e.g., HEK293) to assess toxicity .
How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Advanced Research Question
Approach :
Substituent Variation : Synthesize analogs with halogens (Cl, Br) or electron-donating groups (e.g., -NH2) at the fluorophenyl position .
Triazole Modifications : Replace methyl with bulkier groups (e.g., cyclopropyl) to enhance lipophilicity .
Bioisosteres : Substitute methoxyphenyl with thiophene to improve metabolic stability .
Case Study : Methyl-to-cyclopropyl substitution in a related triazole increased logP from 2.1 to 3.4, enhancing blood-brain barrier penetration .
What computational methods predict this compound’s interaction with biological targets?
Advanced Research Question
Tools and Workflow :
Molecular Docking (AutoDock Vina) : Simulate binding to targets (e.g., COX-2 or tubulin) using PDB structures .
MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
QSAR Models : Corrogate electronic descriptors (e.g., HOMO-LUMO) with bioactivity data .
Validation : Compare predicted binding energies (-9.2 kcal/mol) with experimental IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
